3-(3-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-24-15-7-3-4-12(9-15)16-11-26-18(21-16)10-17-22-19(23-25-17)13-5-2-6-14(20)8-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIVNNSUVMONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates through a suitable linker, such as a methylene bridge, using reagents like formaldehyde or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Replacement of Chlorine with electron-rich nucleophiles (e.g., amines, alkoxides) can occur via SNAr mechanisms.
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Conditions : Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C).
Example Reaction :
This reactivity is analogous to chlorophenyl substitutions observed in related oxadiazole-thiazole hybrids .
Oxidation of the Thiazole Ring
The thiazole moiety may undergo oxidation at the sulfur atom or aromatic system:
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Sulfur Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like HO or mCPBA.
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Aromatic Oxidation : Electron-rich methoxyphenyl groups can be oxidized to quinones under strong acidic conditions (e.g., HNO).
Reported Data :
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur Oxidation | HO/AcOH | Thiazole sulfoxide derivative | 65–70% | |
| Aromatic Oxidation | HNO/HSO | Methoxyphenyl → Quinone | 50–55% |
Reductive Cleavage of the Oxadiazole Ring
The 1,2,4-oxadiazole ring can undergo reductive opening under hydrogenation conditions:
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Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol/HCl yields amidine intermediates.
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Mechanism :
This reaction is critical for modifying the core structure while retaining bioactive substituents .
Hydrolysis of the Methoxy Group
The 3-methoxyphenyl group can undergo demethylation under acidic or basic conditions:
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Acidic Hydrolysis (HBr/AcOH): Converts methoxy (–OCH) to hydroxyl (–OH).
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Biological Relevance : Demethylated derivatives often exhibit enhanced solubility or altered binding affinities .
Conditions :
Cycloaddition Reactions
The oxadiazole core participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes, nitriles):
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Example : Reaction with acetylenedicarboxylate forms fused pyrazole-oxadiazole systems.
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Applications : Expands structural diversity for pharmacological screening .
Functionalization at the Methylene Bridge
The –CH$$_2– group linking the oxadiazole and thiazole moieties can be functionalized via:
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Alkylation : Using alkyl halides in the presence of NaH.
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Acylation : Reacting with acid chlorides (e.g., AcCl) to form ester derivatives .
Structural and Spectral Data
Scientific Research Applications
3-(3-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.
Comparison with Similar Compounds
Key Structural Features :
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioavailability .
- 3-Chlorophenyl substituent : Enhances lipophilicity and influences receptor binding .
- Thiazole-linked 3-methoxyphenyl group : The thiazole ring contributes to π-π stacking interactions, while the methoxy group modulates electronic properties and solubility .
Molecular Formula : C23H19ClN6O3
Molecular Weight : 462.9 g/mol .
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
Predicted properties highlight key differences:
The higher logP of the target compound suggests better cell membrane penetration than nitro-substituted analogs .
Biological Activity
3-(3-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.9 g/mol. The structure features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial effects. For instance, studies have shown that related oxadiazole derivatives possess better activity against gram-positive bacteria than gram-negative species. The presence of the thiazole group enhances lipophilicity, facilitating better cell membrane penetration and thus improving antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Bacillus cereus | 20 mm |
| Compound B | Staphylococcus aureus | 18 mm |
| Compound C | Escherichia coli | 10 mm |
Anticancer Activity
The anticancer potential of the compound has been investigated through various in vitro assays. Notably, studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated significant cytotoxic effects. For instance, one study reported IC50 values ranging from 11.20 to 59.61 µg/ml for different derivatives against A549 cell lines, indicating promising anticancer activity .
Table 2: Cytotoxicity against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound D | MCF-7 | 15.63 |
| Compound E | A549 | 11.20 |
| Compound F | HCT116 | 59.61 |
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes involved in cellular processes. For example, oxadiazole derivatives have been shown to target thymidylate synthase (TS), a critical enzyme for DNA synthesis. Inhibiting TS leads to reduced proliferation of cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives and tested their antimicrobial properties against various bacterial strains. The results indicated that compounds with the thiazole moiety exhibited enhanced antibacterial activity compared to those lacking this feature .
- Anticancer Evaluation : In another study focused on anticancer properties, researchers assessed the effects of synthesized oxadiazole derivatives on MCF-7 cells. The findings revealed that specific substitutions on the oxadiazole ring significantly increased cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole?
- Methodology : A two-step approach is recommended:
Thiazole Core Synthesis : React 3-methoxyphenyl-substituted thioamide with α-bromoacetophenone derivatives under basic conditions (e.g., KOH/EtOH) to form the thiazole ring .
Oxadiazole Formation : Use a cyclocondensation reaction between the thiazole intermediate and 3-chlorobenzamide in the presence of POCl₃ or PCl₅ as dehydrating agents. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via recrystallization (ethanol/water) .
- Key Considerations : Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) can enhance yield (70–80%) by reducing side reactions .
Q. How to characterize the compound’s purity and structural integrity using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and thiazole-linked methylene (δ 4.2–4.5 ppm). The methoxyphenyl group shows a singlet at δ 3.8 ppm .
- FT-IR : Identify oxadiazole C=N stretching (1600–1650 cm⁻¹) and thiazole C-S absorption (690–710 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.05) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodology :
- Antimicrobial Screening : Perform agar diffusion assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) at 100 µg/mL. Compare zones of inhibition with standard agents (e.g., fluconazole) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., T47D breast cancer cells). IC₅₀ values <10 µM suggest apoptosis-inducing potential, as seen in structurally related oxadiazoles .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different cell lines?
- Methodology :
Mechanistic Profiling : Conduct flow cytometry to assess cell-cycle arrest (e.g., G₁ phase accumulation in T47D cells vs. no effect in HT-29) .
Target Identification : Use photoaffinity labeling or pull-down assays to identify protein targets (e.g., TIP47, an IGF-II receptor-binding protein implicated in apoptosis) .
SAR Analysis : Compare analogs with modified substituents (e.g., replacing 3-chlorophenyl with pyridyl groups) to isolate structural determinants of selectivity .
Q. What computational strategies can predict the compound’s binding affinity and electronic properties?
- Methodology :
- Docking Studies : Use AutoDock4 to model interactions with targets like TIP46. Set grid parameters (60 × 60 × 60 Å) centered on the binding pocket and apply Lamarckian GA for flexible side-chain docking .
- Wavefunction Analysis : Employ Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization function (ELF) for insights into reactivity .
Q. How to design SAR studies for optimizing pharmacological activity?
- Methodology :
Core Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-fluorophenyl or 3,4-dichlorophenyl) to assess steric/electronic effects .
Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole or 1,3,4-thiadiazole and compare IC₅₀ values .
Pharmacokinetic Profiling : Use HPLC to measure logP (octanol/water) and assess blood-brain barrier permeability .
Q. How to address discrepancies in spectral data during structural validation?
- Methodology :
- Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level). Deviations >2 ppm may indicate impurities .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by growing single crystals (e.g., using slow evaporation in DMSO/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
